molecular formula C27H21F3N2O6S B1668459 Cevoglitazar CAS No. 839673-52-8

Cevoglitazar

Número de catálogo B1668459
Número CAS: 839673-52-8
Peso molecular: 558.5 g/mol
Clave InChI: KVVODNUBDFULSC-XMMPIXPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cevoglitazar, also known as LBM-642, is a PPARɑ agonist and PPARγ agonist potentially for the treatment of type 2 diabetes and lipid metabolism. Cevoglitazar potently reduces food intake and body weight in obese mice and cynomolgus monkeys. Cevoglitazar was as effective as pioglitazone at improving glucose tolerance.

Aplicaciones Científicas De Investigación

1. Effects on Obesity and Energy Homeostasis

Cevoglitazar, identified as a peroxisome proliferator-activated receptor (PPAR)-alpha and -gamma dual agonist, has shown promising results in obesity-related disorders. In animal studies involving obese mice and cynomolgus monkeys, cevoglitazar significantly reduced food intake and body weight. These outcomes were attributed to its dual activation of PPARalpha and -gamma, which are therapeutic targets for type 2 diabetes mellitus and diabetic dyslipidemia. The compound not only improved insulin sensitivity and lipid metabolism but also beneficially impacted energy balance (Chen et al., 2010).

2. Impact on Ectopic Fat Deposition

Cevoglitazar has also been studied for its effects on ectopic fat deposition. In fatty Zucker rats, a model of obesity and insulin resistance, cevoglitazar's metabolic response was characterized and compared to other PPAR agonists. This dual PPARα/γ agonist acted as both an insulin sensitizer and lipid-lowering agent, potentially beneficial for improving glucose tolerance in type 2 diabetic patients without inducing adiposity and body weight gain (Laurent et al., 2009).

3. Therapeutic Potential for Diabetes and Obesity

Cevoglitazar holds significant promise for the treatment of diabetes and obesity-related disorders. Its unique effect on energy balance, in addition to improving glycemic and metabolic control, distinguishes it from other dual PPAR agonists. These preclinical results in animal models underscore its potential as a therapeutic agent for these conditions (Chen et al., 2010).

Propiedades

Número CAS

839673-52-8

Nombre del producto

Cevoglitazar

Fórmula molecular

C27H21F3N2O6S

Peso molecular

558.5 g/mol

Nombre IUPAC

(2R)-1-[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methoxy]phenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C27H21F3N2O6S/c1-16-22(31-25(38-16)17-6-8-19(9-7-17)27(28,29)30)15-37-20-10-12-21(13-11-20)39(35,36)32-23-5-3-2-4-18(23)14-24(32)26(33)34/h2-13,24H,14-15H2,1H3,(H,33,34)/t24-/m1/s1

Clave InChI

KVVODNUBDFULSC-XMMPIXPASA-N

SMILES isomérico

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4[C@H](CC5=CC=CC=C54)C(=O)O

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O

SMILES canónico

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Cevoglitazar;  LBM-642;  LBM 642;  LBM642.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cevoglitazar
Reactant of Route 2
Cevoglitazar
Reactant of Route 3
Reactant of Route 3
Cevoglitazar
Reactant of Route 4
Cevoglitazar
Reactant of Route 5
Cevoglitazar
Reactant of Route 6
Cevoglitazar

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.